1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol. This compound is characterized by a pyrazole ring substituted with an ethyl group at the first position, an isopropoxy group at the third position, and an amine group at the fourth position.
Preparation Methods
The synthesis of 1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions: The ethyl and isopropoxy groups are introduced through nucleophilic substitution reactions. For instance, ethylation can be achieved using ethyl halides, while the isopropoxy group can be introduced using isopropyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazole ring. Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, potentially exhibiting biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Chemical Biology: The compound can be used in the design and synthesis of probes or inhibitors for studying biological pathways and molecular targets.
Material Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine depends on its specific application and the molecular targets involved. In medicinal chemistry, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved can vary, including inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways .
Comparison with Similar Compounds
1-Ethyl-3-isopropoxy-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
1-Ethyl-3-methoxy-1H-pyrazol-4-amine: Similar structure but with a methoxy group instead of an isopropoxy group.
1-Ethyl-3-ethoxy-1H-pyrazol-4-amine: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-Ethyl-3-propoxy-1H-pyrazol-4-amine: Similar structure but with a propoxy group instead of an isopropoxy group
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-3-propan-2-yloxypyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-4-11-5-7(9)8(10-11)12-6(2)3/h5-6H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHSIWRYVQOQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OC(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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